tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate
Overview
Description
tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate is a chemical compound that is part of a broader class of tert-butyl amino derivatives. These compounds are often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis and other chemical transformations. The tert-butyl group serves as a protecting group for the amino functionality, while the benzyloxy carbonyl moiety is a common protecting group for carboxylic acids .
Synthesis Analysis
The synthesis of tert-butyl amino derivatives, such as tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate, often involves the use of tert-butanesulfinyl imines as intermediates. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. The tert-butanesulfinyl group activates the imines for the addition of nucleophiles and can be readily cleaved after nucleophilic addition . Additionally, tert-butyl aminocarbonate, a related compound, can be prepared by reacting hydroxylamine with di-tert-butyl dicarbonate, which can then acylate amines .
Molecular Structure Analysis
The molecular structure of tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate includes a tert-butyl group, a benzyloxy carbonyl group, and an amino propanoate moiety. The tert-butyl group is known for its steric bulk, which provides protection to the amino group. The benzyloxy carbonyl group is a common protecting group for carboxylic acids, which can be selectively removed under certain conditions .
Chemical Reactions Analysis
tert-Butyl amino derivatives participate in various chemical reactions. For instance, tert-butanesulfinyl aldimines and ketimines can be used to synthesize protected 1,2-amino alcohols with high yields and diastereoselectivities . The reaction between tert-butyl isocyanide, dialkyl acetylenedicarboxylates, and aromatic carboxylic acids can lead to the synthesis of dialkyl (E)-2-{[benzoyl(tert-butyl)amino]carbonyl}-2-butenedioate derivatives . Moreover, tert-butyl aminocarbonate can rapidly acylate amines in both organic and aqueous solutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 3-(((benzyloxy)carbonyl)amino)propanoate are influenced by its functional groups. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The benzyloxy carbonyl group can be selectively deprotected, allowing for further synthetic transformations. The amino propanoate part of the molecule is a versatile handle for various chemical reactions, including acylation and nucleophilic addition .
Scientific Research Applications
- Summary of the Application : The compound is used in the synthesis of dipeptides. It is a part of a class of compounds known as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), which are used as starting materials in dipeptide synthesis .
- Methods of Application or Experimental Procedures : The Boc-AAILs are prepared by neutralizing commercially available tert-butyloxycarbonyl-protected amino acids with imidazolium hydroxide . These Boc-AAILs are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .
- Results or Outcomes : The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl 3-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-10-16-14(18)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEOEDXSMUQCMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCNC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404555 | |
Record name | tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate | |
CAS RN |
18605-26-0 | |
Record name | tert-Butyl 3-(((benzyloxy)carbonyl)amino)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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